1-Cyclohexyl-4-isonicotinoylpiperazine
Description
1-Cyclohexyl-4-isonicotinoylpiperazine is a piperazine derivative characterized by a cyclohexyl group at the 1-position and an isonicotinoyl (pyridine-4-carbonyl) moiety at the 4-position of the piperazine ring.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2 |
InChI Key |
VQNGPERVKJMHDR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Lipophilicity and BBB Penetration: The cyclohexyl group in this compound and MT-45 enhances lipid solubility, facilitating CNS activity. In contrast, hydrophilic groups (e.g., acetyl in 1-acetyl-4-(4-hydroxyphenyl)piperazine) reduce brain uptake .
- Metabolic Stability : Alkene-containing derivatives (e.g., 1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine) may undergo oxidation, shortening half-lives compared to saturated analogs .
Pharmacological Activity
- Psychoactive Potential: MT-45 demonstrates significant analgesic and psychoactive effects, attributed to its diphenylethyl substituent’s opioid receptor interactions. The isonicotinoyl group in this compound may instead target nicotinic receptors, suggesting divergent mechanisms .
- Toxicity Profiles : Acetylated derivatives (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) show lower acute toxicity in preclinical models compared to alkyl-substituted analogs, possibly due to reduced protein binding .
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